Diarctigenin

Inflammation Nitric Oxide Macrophage Biology

Procure high-purity (>98%) Diarctigenin for NF-κB, skin aging, and antiparasitic research. This dimeric lignan demonstrates superior procollagen stimulation over arctigenin and is a validated LmDHFR-TS inhibitor. Ideal as a reference standard for target validation. Contact us for custom synthesis and bulk quotes.

Molecular Formula C42H46O12
Molecular Weight 742.8 g/mol
CAS No. 160433-41-0
Cat. No. B1257781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiarctigenin
CAS160433-41-0
Synonymsdiarctigenin
Molecular FormulaC42H46O12
Molecular Weight742.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C(=C3)OC)O)C4=C(C(=CC(=C4)CC5C(COC5=O)CC6=CC(=C(C=C6)OC)OC)OC)O)OC
InChIInChI=1S/C42H46O12/c1-47-33-9-7-23(17-35(33)49-3)11-27-21-53-41(45)29(27)13-25-15-31(39(43)37(19-25)51-5)32-16-26(20-38(52-6)40(32)44)14-30-28(22-54-42(30)46)12-24-8-10-34(48-2)36(18-24)50-4/h7-10,15-20,27-30,43-44H,11-14,21-22H2,1-6H3/t27-,28-,29+,30+/m0/s1
InChIKeyXYMRYKOVQDOJFH-VZNYXHRGSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure Diarctigenin (CAS 160433-41-0): High-Purity Dibenzylbutyrolactone Lignan for Inflammation and Tropical Disease Research


Diarctigenin (CAS 160433-41-0, molecular formula C42H46O12, molecular weight 742.8 g/mol) is a naturally occurring dibenzylbutyrolactone lignan dimer [1]. Structurally, it comprises two arctigenin-like units linked via a biphenyl bond, creating a distinct symmetrical sesquilignan architecture [2]. It is isolated predominantly from the seeds of Arctium lappa (greater burdock) [3]. The compound is practically insoluble in water and very weakly acidic (based on its pKa), with a purity specification of >98% in commercial analytical reference materials [4].

Why Diarctigenin (CAS 160433-41-0) Cannot Be Replaced by Arctigenin: A Procurement Risk Analysis


Arctigenin and diarctigenin are both lignans from Arctium lappa, yet they differ fundamentally in molecular architecture and resulting biological activity profiles. Arctigenin is a monomeric dibenzylbutyrolactone (MW 372.4 g/mol), whereas diarctigenin is a dimeric sesquilignan (MW 742.8 g/mol) formed by oxidative coupling of two arctigenin units [1]. This structural divergence is not merely academic; it directly impacts target engagement and efficacy in specific assays. For instance, in anti-inflammatory models, diarctigenin displays broad-spectrum cytokine inhibition with IC50 values of 6–12 μM [2], while in skin aging models, arctigenin is demonstrably less effective at promoting procollagen synthesis than diarctigenin [3]. Furthermore, diarctigenin has been identified as a selective inhibitor of Leishmania major dihydrofolate reductase-thymidylate synthase (LmDHFR-TS), a target profile not shared by monomeric arctigenin . Consequently, substituting diarctigenin with arctigenin in a research or drug discovery program introduces significant risk of experimental failure due to divergent target engagement and potency.

Quantitative Evidence Guide: Head-to-Head Performance Data for Diarctigenin (CAS 160433-41-0) Procurement


Comparative Anti-Inflammatory Potency: Diarctigenin vs. Lappaol F in LPS-Stimulated RAW264.7 Macrophages

In a direct comparative study, diarctigenin and lappaol F, both dibenzylbutyrolactone sesquilignans isolated from Arctium lappa, were evaluated for their inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 murine macrophages [1]. The data demonstrate near-equivalent potency between the two sesquilignan dimers.

Inflammation Nitric Oxide Macrophage Biology

Broad-Spectrum Cytokine Suppression: Multi-Parameter IC50 Profiling in Activated Macrophages

Diarctigenin was evaluated for its ability to suppress the production of multiple inflammatory mediators in zymosan- or LPS-activated macrophages [1]. The study quantified IC50 values across a panel of key pro-inflammatory markers, establishing a consistent potency range.

Cytokine NF-κB Immunopharmacology

Superior Procollagen Synthesis Activity: Diarctigenin Outperforms Arctigenin in Dermal Fibroblast Models

A comparative study of four lignans isolated from Arctium lappa (arctiin, arctigenin, diarctigenin, and matairesinol) evaluated their capacity to stimulate collagen biosynthesis in human dermal fibroblasts [1]. The compounds were ranked by their effect on procollagen type-1 synthesis.

Skin Aging Cosmeceutical Collagen

Selective Inhibition of Leishmania major DHFR-TS: A Unique Target Profile Not Shared by Monomeric Lignans

Diarctigenin has been identified as a selective inhibitor of Leishmania major dihydrofolate reductase-thymidylate synthase (LmDHFR-TS), a bifunctional enzyme critical for nucleotide biosynthesis in the parasite . This target specificity represents a class-level inference, as monomeric lignans like arctigenin do not share this reported activity profile against LmDHFR-TS.

Neglected Tropical Disease Leishmaniasis Antiparasitic

Optimal Research Applications for Diarctigenin (CAS 160433-41-0) Based on Quantitative Evidence


Anti-Inflammatory Drug Discovery: Validated Reference Standard for NF-κB Pathway Inhibition

Diarctigenin is ideally suited as a positive control or reference standard in NF-κB pathway inhibition studies. Its consistent IC50 range of 6–12 μM across NO, PGE2, TNF-α, IL-1β, and IL-6 in activated macrophages [1] provides a reproducible multi-parameter benchmark. Unlike arctigenin, which shows activity in differentiation assays, diarctigenin directly suppresses NF-κB DNA binding without affecting IκB degradation, offering a well-defined mechanism of action [1]. This makes it a valuable tool for validating high-throughput screening hits targeting the NF-κB signaling cascade.

Dermatological and Cosmeceutical Research: Collagen Synthesis Stimulation

For research programs focused on skin aging and wound healing, diarctigenin is a preferred lignan over the more common arctigenin. In direct comparative studies using human dermal fibroblasts, diarctigenin stimulated procollagen type-1 synthesis more effectively than arctigenin and matairesinol [2]. Procuring diarctigenin over arctigenin for these assays mitigates the risk of weak or negative outcomes and ensures a higher baseline of collagen stimulation activity in vitro.

Neglected Tropical Disease Research: Leishmaniasis Target Validation

Diarctigenin's annotation as a selective inhibitor of Leishmania major DHFR-TS positions it as a specialized chemical probe for studying folate metabolism in trypanosomatid parasites. Researchers investigating novel antileishmanial agents should prioritize diarctigenin over generic lignans, as the dimeric structure appears critical for this specific target engagement. It can serve as a lead-like scaffold for medicinal chemistry optimization or as a tool compound to validate LmDHFR-TS as a druggable target.

Antiviral Screening: In Silico Hit for HCV NS5B Polymerase

In computational drug discovery campaigns, diarctigenin has been identified as a 'hit compound' in virtual screening against Hepatitis C Virus (HCV) NS5B polymerase, showing favorable binding scores relative to the reference drug sofosbuvir (−14.7 kcal/mol) [3]. Coupled with in silico ADMET predictions suggesting a favorable safety profile, diarctigenin is a suitable candidate for in vitro validation in antiviral assays. Procurement of high-purity material enables experimental follow-up on these computational leads.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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